REACTION_CXSMILES
|
[Cl-].[C:2]([O:7][CH3:8])(=[O:6])[C:3]([O-])=[O:4].[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([NH2:14])=[CH:12][CH:11]=1.N1C=CC=CC=1>C(Cl)Cl>[Cl:9][C:10]1[CH:16]=[CH:15][C:13]([NH:14][C:3](=[O:4])[C:2]([O:7][CH3:8])=[O:6])=[CH:12][CH:11]=1 |f:0.1|
|
Name
|
monomethyl oxalate chloride
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C(=O)[O-])(=O)OC
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the addition
|
Type
|
STIRRING
|
Details
|
the suspension is stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed twice with 3N hydrochloric acid and once with saturated sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residual oil crystallises on trituration
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NC(C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |